(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione
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Overview
Description
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione typically involves the reaction of appropriate thioamides with methylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and catalyst presence are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution could result in various substituted thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as enzyme inhibitors or drug candidates.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2-Thiazolidinethione
- 3,4-Dimethyl-5-(methylimino)-1,3-thiazolidine-2-thione
- 5-Methyl-1,3-thiazolidine-2-thione
Uniqueness
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
80102-30-3 |
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Molecular Formula |
C7H12N2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3,4,4-trimethyl-5-methylimino-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H12N2S2/c1-7(2)5(8-3)11-6(10)9(7)4/h1-4H3 |
InChI Key |
VHUKSMGKORQZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC)SC(=S)N1C)C |
Origin of Product |
United States |
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